molecular formula C44H66N14O10S B13386679 Uru-TK II

Uru-TK II

Cat. No.: B13386679
M. Wt: 983.2 g/mol
InChI Key: TUMKXKCPAKKYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urechistachykinin II is a neuropeptide derived from the marine worm Urechis unicinctus. This compound belongs to the tachykinin family, which is known for its role in neurotransmission and modulation of various physiological processes. Urechistachykinin II has been studied for its antimicrobial properties and its ability to disrupt cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urechistachykinin II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of Urechistachykinin II follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Urechistachykinin II undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break these disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under mild conditions.

    Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products

The major products of these reactions include oxidized forms with disulfide bonds, reduced forms without disulfide bonds, and various analogs with substituted amino acids .

Scientific Research Applications

Urechistachykinin II has a wide range of scientific research applications:

Mechanism of Action

Urechistachykinin II exerts its effects primarily through its interaction with cell membranes. The peptide disrupts membrane integrity, leading to cell lysis. This mechanism involves the insertion of the peptide into the lipid bilayer, causing physical disruptions and increased permeability. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane destabilization and cell death .

Comparison with Similar Compounds

Similar Compounds

    Urechistachykinin I: Another neuropeptide from Urechis unicinctus with similar antimicrobial properties.

    Substance P: A mammalian tachykinin involved in pain transmission and inflammation.

    Neurokinin A and B: Tachykinins with roles in neurotransmission and smooth muscle contraction.

Uniqueness

Urechistachykinin II is unique due to its specific sequence and structure, which confer distinct antimicrobial properties without causing hemolysis. Its ability to disrupt cell membranes selectively makes it a valuable compound for developing new antimicrobial agents .

Properties

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMKXKCPAKKYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66N14O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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